(1-Benzothiophen-3-yl)(4-methoxyphenyl)methanone
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Overview
Description
(1-Benzothiophen-3-yl)(4-methoxyphenyl)methanone is a chemical compound with the molecular formula C16H12O2S. It is a member of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science. This compound features a benzothiophene ring fused with a methoxyphenyl group, making it a unique structure with potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzothiophen-3-yl)(4-methoxyphenyl)methanone typically involves the reaction of benzothiophene derivatives with methoxyphenyl compounds under specific conditions. One common method is the Friedel-Crafts acylation, where benzothiophene is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1-Benzothiophen-3-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3/H2SO4)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
(1-Benzothiophen-3-yl)(4-methoxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of (1-Benzothiophen-3-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
- 1-Benzothiophen-3-yl(phenyl)methanone
- (3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone
Uniqueness
(1-Benzothiophen-3-yl)(4-methoxyphenyl)methanone stands out due to its unique combination of a benzothiophene ring and a methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its versatility in undergoing different chemical reactions and its potential biological activities further enhance its significance compared to similar compounds .
Properties
CAS No. |
39620-22-9 |
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Molecular Formula |
C16H12O2S |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-benzothiophen-3-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H12O2S/c1-18-12-8-6-11(7-9-12)16(17)14-10-19-15-5-3-2-4-13(14)15/h2-10H,1H3 |
InChI Key |
JBHQBUGMOUFCGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
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